Increased Lipophilicity vs. Non-Brominated 3-(Oxazol-5-yl)aniline Drives Membrane Permeability Differentiation
3-Bromo-5-(oxazol-5-yl)aniline exhibits a computed XLogP3-AA value of 2.0, compared to 1.3 for its direct non-brominated analog 3-(oxazol-5-yl)aniline [1][2]. This ΔlogP of +0.7 represents a significant increase in lipophilicity attributable to the bromine substituent, which is expected to enhance passive membrane permeability and is consistent with the established pharmacology of halogen-substituted oxazole anilines [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 3-(Oxazol-5-yl)aniline: 1.3 |
| Quantified Difference | ΔlogP = +0.7 (unitless) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release) |
Why This Matters
Higher logP correlates with improved membrane permeability and may reduce non-specific aqueous-phase artifacts in cellular assays, guiding selection for intracellular target-based screens.
- [1] U.S. National Library of Medicine, PubChem Compound Summary for CID 117698948, 3-Bromo-5-(oxazol-5-yl)aniline. https://pubchem.ncbi.nlm.nih.gov/compound/1638604-61-1 (accessed 2026-05-01). View Source
- [2] U.S. National Library of Medicine, PubChem Compound Summary for CID 2739289, 3-(1,3-Oxazol-5-yl)aniline. https://pubchem.ncbi.nlm.nih.gov/compound/157837-31-5 (accessed 2026-05-01). View Source
- [3] B. Narasimhan et al., 'A comprehensive review on biological activities of oxazole derivatives,' BMC Chemistry, 13, 16 (2019). https://doi.org/10.1186/s13065-019-0531-4 View Source
